
Pubchem_57347487
Descripción general
Descripción
“Pubchem_57347487” refers to a specific compound entry in the PubChem database . PubChem is the world’s largest collection of freely accessible chemical information . It collects chemical information from hundreds of data sources and organizes them into multiple data collections, including Substance, Compound, BioAssay, Protein, Gene, Pathway, and Patent .
Aplicaciones Científicas De Investigación
Comprehensive Analysis of Dammarenolic Acid Applications
Dammarenolic acid, a compound identified by various identifiers such as “DTXSID10721471” or “PUBCHEM_57347487”, has been the subject of scientific research due to its potential applications in various fields. Below is a detailed analysis of six unique applications of Dammarenolic acid:
Antidiabetic Activity: Dammarenolic acid and its derivatives have shown significant potential in the treatment of diabetes. Studies have demonstrated that these compounds exhibit potent α-glucosidase inhibitory activity , which is crucial for managing postprandial blood glucose levels. The methyl dammarenoloate, in particular, has been identified as a lead compound with an IC50 value of 0.037 μM, making it substantially more active than acarbose, a standard antidiabetic drug .
Anticancer Properties: Research has indicated that Dammarenolic acid possesses cytotoxic effects against a variety of human tumor cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, and breast cancer . This broad spectrum of activity highlights its potential as a therapeutic agent in cancer treatment.
Antioxidant Effects: Natural molecules like Dammarenolic acid have been found to have antioxidant properties in cell culture and animal models of human diseases. These properties are beneficial in combating oxidative stress, which is implicated in various chronic diseases .
Anti-inflammatory Activity: The anti-inflammatory effects of Dammarenolic acid are also noteworthy. Inflammation is a common pathway in many diseases, and managing it is crucial for treatment. Dammarenolic acid’s ability to modulate inflammatory responses makes it a candidate for further research in this area .
Neuroprotective Effects: Dammarenolic acid has shown promise in neurodegenerative diseases due to its antiapoptotic properties. Protecting neurons from apoptosis is a key strategy in treating diseases like Alzheimer’s and Parkinson’s .
Immunomodulatory Effects: The compound’s immunostimulatory activities suggest it can modulate the immune system, which could be beneficial in treating immune-related disorders and enhancing the body’s defense mechanisms .
Mecanismo De Acción
Target of Action
Dammarenolic acid, an A-seco-dammarane triterpenoid isolated from Dipterocarpus alatus resin , has been found to interact with several targets. It exhibits inhibitory activity against α-glucosidase , a key enzyme in the digestion of carbohydrates and control of blood sugar levels. It also shows cytotoxic effects on a variety of human tumor cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, and breast cancer . Furthermore, it has been found to have a strong binding affinity to SARS-CoV-2 targets, specifically the S-glycoprotein and M pro protein .
Mode of Action
The interaction of Dammarenolic acid with its targets leads to several changes. For instance, its inhibitory activity against α-glucosidase can slow down the breakdown of carbohydrates, thereby controlling blood sugar levels . Its cytotoxic effects on various cancer cell lines suggest that it may induce cell death or inhibit cell proliferation . The strong binding affinity of Dammarenolic acid to SARS-CoV-2 targets could potentially interfere with the virus’s ability to enter and replicate within host cells .
Biochemical Pathways
Dammarenolic acid’s actions affect several biochemical pathways. Its antidiabetic activity against α-glucosidase can influence the carbohydrate digestion pathway . Its cytotoxic effects on cancer cells suggest that it may impact pathways related to cell proliferation and survival .
Pharmacokinetics
Its potent activity against α-glucosidase and various cancer cell lines, as well as its strong binding affinity to sars-cov-2 targets, suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of Dammarenolic acid’s action are diverse. Its inhibitory activity against α-glucosidase can help control blood sugar levels . Its cytotoxic effects can lead to the death of various cancer cells . Its interaction with SARS-CoV-2 targets could potentially inhibit the virus’s ability to infect host cells .
Propiedades
IUPAC Name |
3-[(3S,6R,9aS,9bS)-3-(2-hydroxy-6-methylhept-5-en-2-yl)-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-20(2)10-9-16-30(8,33)24-14-18-28(6)23(24)11-12-25-27(5,17-15-26(31)32)22(21(3)4)13-19-29(25,28)7/h10,22-25,33H,3,9,11-19H2,1-2,4-8H3,(H,31,32)/t22?,23?,24-,25?,27+,28-,29-,30?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITSHJMXTJRDSK-JCTUZHSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC(C)([C@H]1CC[C@]2(C1CCC3[C@@]2(CCC([C@@]3(C)CCC(=O)O)C(=C)C)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721471 | |
| Record name | 3-[(3S,6R,9aS,9bS)-3-(2-hydroxy-6-methylhept-5-en-2-yl)-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3S,6R,9As,9bS)-3-(2-hydroxy-6-methylhept-5-en-2-yl)-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |
CAS RN |
34336-09-9 | |
| Record name | 3-[(3S,6R,9aS,9bS)-3-(2-hydroxy-6-methylhept-5-en-2-yl)-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



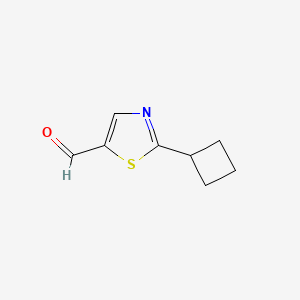

![[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine](/img/structure/B1425372.png)

![{1-Cyclopropyl-2-[(4-methylphenyl)thio]ethyl}methylamine](/img/structure/B1425374.png)
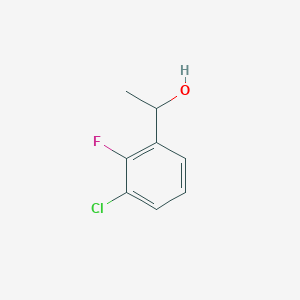
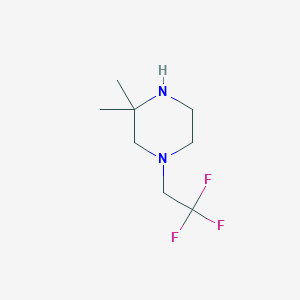
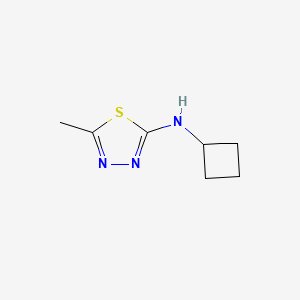
![3-Ethoxyspiro[3.3]heptan-1-ol](/img/structure/B1425381.png)
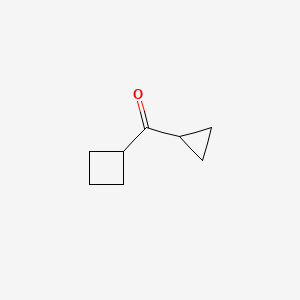
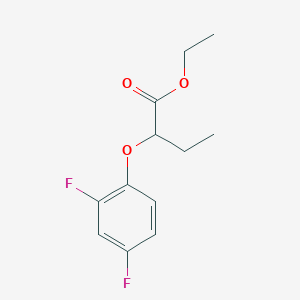
![[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine](/img/structure/B1425388.png)
![N-[4-(hydroxymethyl)phenyl]pent-4-enamide](/img/structure/B1425389.png)
![3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid](/img/structure/B1425390.png)